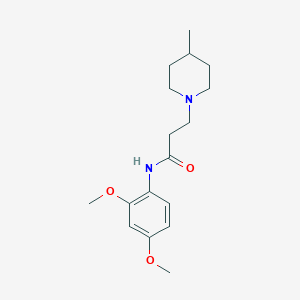
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as NPC-15437, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPC-15437 belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine is not fully understood. However, it has been found to modulate the activity of certain enzymes and receptors in the brain, such as acetylcholinesterase and NMDA receptors. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to reduce inflammation and oxidative stress in various tissues, including the brain and liver. Additionally, 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells.
実験室実験の利点と制限
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to have low toxicity and is well-tolerated by animals. However, one limitation of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is the development of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the exact mechanism of action of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine and to determine its efficacy in human clinical trials. Additionally, research on the anti-inflammatory and anti-tumor properties of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine may lead to the development of novel treatments for various inflammatory and cancerous conditions.
合成法
The synthesis of 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction between 1-naphthylmethylamine and pyrrolidine-1-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine in its pure form.
科学的研究の応用
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been found to exhibit a range of potential therapeutic applications. It has been studied extensively for its neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various inflammatory and cancerous conditions.
特性
製品名 |
1-(1-Naphthylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
分子式 |
C21H26N2O |
分子量 |
322.4 g/mol |
IUPAC名 |
[1-(naphthalen-1-ylmethyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C21H26N2O/c24-21(23-13-3-4-14-23)19-10-6-12-22(16-19)15-18-9-5-8-17-7-1-2-11-20(17)18/h1-2,5,7-9,11,19H,3-4,6,10,12-16H2 |
InChIキー |
NDBPMLBDIHPRNW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)

![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248999.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)
![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthoyl)piperazine](/img/structure/B249007.png)

![1-[4-(2-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B249010.png)